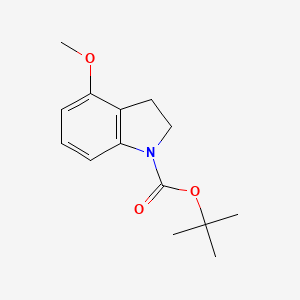

tert-butyl 4-Methoxyindoline-1-carboxylate

Description

Contextualization within N-Protected Indoline (B122111) Scaffold Research

N-protected indoline scaffolds are fundamental building blocks in the synthesis of a variety of target molecules. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the indoline nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions. This protection allows for selective functionalization at other positions of the indoline ring system. The indoline scaffold itself is a core component of numerous biologically active compounds, and its derivatives are actively investigated for potential therapeutic applications. The presence of substituents on the aromatic portion of the indoline, such as the 4-methoxy group in the title compound, further expands the chemical space that can be explored, allowing for the fine-tuning of electronic and steric properties of the final products.

Historical Perspectives on Methoxyindoline Derivative Synthesis

The synthesis of indole (B1671886) and indoline derivatives has a rich history, with many named reactions dedicated to their construction. The synthesis of methoxy-substituted indoles, the precursors to methoxyindolines, has been a topic of interest for many years, driven by the presence of this motif in various natural products. sci-hub.se Early methods often relied on classical indole syntheses, such as the Fischer indole synthesis, applied to methoxy-substituted anilines and hydrazines. sci-hub.se

The preparation of N-protected indolines, including tert-butyl 4-methoxyindoline-1-carboxylate, typically involves a two-step sequence starting from the corresponding indole. The first step is the protection of the indole nitrogen with a suitable protecting group, in this case, the Boc group, to yield the N-Boc-indole. The subsequent and crucial step is the reduction of the indole double bond to afford the indoline. Catalytic hydrogenation is a widely used and effective method for this transformation. Various catalysts, including palladium on carbon (Pd/C) and platinum-based catalysts, are employed to achieve this reduction under a hydrogen atmosphere. nih.gov The choice of catalyst and reaction conditions can be critical to ensure high yield and selectivity.

A common synthetic route to this compound is the catalytic hydrogenation of its precursor, tert-butyl 4-methoxyindole-1-carboxylate.

| Precursor | Product | Reagents and Conditions |

| tert-butyl 4-methoxyindole-1-carboxylate | This compound | H₂, Pd/C, Solvent (e.g., MeOH, EtOH) |

This method provides a reliable and scalable route to the desired indoline derivative, making it accessible for further synthetic explorations.

Rationale for Comprehensive Academic Investigation of the Compound

The academic interest in this compound stems from its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of three key functional handles—the Boc-protected nitrogen, the electron-rich aromatic ring activated by the methoxy (B1213986) group, and the potential for functionalization at various positions—makes it an attractive starting material for synthetic chemists.

The Boc group allows for the modulation of the reactivity of the indoline nitrogen and can be readily removed to enable further reactions at this position. The 4-methoxy group not only influences the electronic properties of the aromatic ring, making it more susceptible to electrophilic substitution reactions, but also serves as a potential site for modification, such as ether cleavage to reveal a phenol. This strategic placement of the methoxy group can direct the regioselectivity of subsequent reactions.

Furthermore, the indoline core itself can be a platform for the introduction of new stereocenters, leading to the synthesis of chiral molecules with potential biological activity. The ability to functionalize the aromatic ring, for example through C-H activation or halogenation, further enhances the synthetic utility of this compound.

Overview of Key Research Domains Pertaining to this compound

Research involving this compound spans several domains within organic and medicinal chemistry. Its primary application is as a key intermediate in the synthesis of substituted indoline and indole derivatives that are otherwise difficult to access.

One notable area of research is its use in C-H functionalization reactions. For instance, it has been employed as a substrate in palladium-catalyzed C-H arylation reactions. These reactions allow for the direct formation of carbon-carbon bonds on the aromatic ring of the indoline, providing a powerful tool for the construction of complex molecular architectures. The methoxy group can play a role in directing the regioselectivity of these transformations.

The compound also serves as a precursor for the synthesis of various heterocyclic systems. The indoline scaffold can be elaborated into more complex polycyclic structures through annulation reactions. The functional groups present in this compound can be manipulated to participate in these ring-forming reactions.

In the field of medicinal chemistry, substituted indolines are known to exhibit a wide range of biological activities. Therefore, this compound is a valuable starting material for the synthesis of libraries of compounds for drug discovery programs. The ability to systematically modify the structure of the indoline at different positions allows for the exploration of structure-activity relationships.

| Research Domain | Application of this compound |

| Methodology Development | Substrate for C-H functionalization reactions. |

| Total Synthesis | Building block for the synthesis of natural products and complex molecules. |

| Medicinal Chemistry | Precursor for the synthesis of biologically active compounds. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-methoxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-7H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAUCXVQOBGGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Strategic Approaches for Tert Butyl 4 Methoxyindoline 1 Carboxylate and Analogues

Retrosynthetic Disconnection Strategies for the Core Indoline (B122111) Structure

A retrosynthetic analysis of tert-butyl 4-methoxyindoline-1-carboxylate reveals several key disconnections that inform the design of a synthetic route. The most logical disconnections involve the removal of the N-tert-butoxycarbonyl (Boc) protecting group, the cleavage of the C2-N bond of the indoline ring, and the disconnection of the C4-O bond of the methoxy (B1213986) group.

The primary disconnection is the removal of the Boc group, leading back to 4-methoxyindoline. This simplifies the target molecule and focuses the synthetic effort on the formation of the core heterocyclic structure.

A further disconnection of the indoline ring, typically through a C-N bond cleavage, can lead to a substituted 2-halo- or 2-vinyl-aniline derivative. For instance, a common strategy involves the cyclization of a suitably substituted aniline (B41778) precursor. This approach often relies on the presence of a side chain that can undergo an intramolecular reaction to form the five-membered ring.

Regioselective Introduction of the 4-Methoxy Moiety

The regioselective introduction of the 4-methoxy group is a critical step in the synthesis of this compound. This can be achieved through two primary strategies: direct functionalization of an indoline precursor or the use of a pre-functionalized aromatic intermediate.

Direct Functionalization Protocols for Indoline Precursors

Direct C-H functionalization of the indoline ring at the C4 position is a challenging but potentially efficient strategy. While direct methoxylation at C4 is not widely reported, the principles of directed C-H activation can be applied. Transition metal-catalyzed reactions, often utilizing a directing group on the nitrogen or at a neighboring position, can facilitate selective C-H activation at the otherwise unreactive C4 position. However, these methods often require optimization for specific substrates and may face challenges with regioselectivity, potentially yielding mixtures of isomers.

Synthesis Utilizing Pre-functionalized Aromatic Intermediates

A more common and often more reliable approach involves the use of aromatic precursors that already possess the desired methoxy group. This strategy ensures the correct regiochemistry from the outset. A key intermediate for this approach is 2-bromo-5-methoxyaniline (B1269708). This compound can be synthesized from 3-methoxyaniline through bromination.

The synthesis of 4-methoxyindoline from 2-bromo-5-methoxyaniline can be achieved through various palladium-catalyzed cross-coupling and cyclization reactions. For example, a Heck reaction with an appropriate alkene followed by an intramolecular amination can construct the indoline ring.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 3-Methoxyaniline | Bromine, Acetic Acid | 2-Bromo-5-methoxyaniline | High |

| 2-Bromo-5-methoxyaniline | Allyl alcohol, Pd(OAc)₂, PPh₃, Base | 4-Methoxyindoline | Moderate to High |

N-Protection Chemistry: Emphasis on tert-Butoxycarbonyl (Boc) Group Installation

The protection of the indoline nitrogen is a crucial step to prevent side reactions and to modulate the reactivity of the molecule during subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under a range of conditions and its ease of removal under acidic conditions.

Optimized Boc-Anhydride Mediated Amination of Indoline Synthons

The installation of the Boc group onto the 4-methoxyindoline nitrogen is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP), in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction conditions are generally mild and provide the desired N-Boc protected product in high yield.

| Substrate | Reagents and Conditions | Product | Yield (%) |

| 4-Methoxyindoline | (Boc)₂O, Et₃N, DCM, rt | This compound | >95% |

| 4-Methoxyindoline | (Boc)₂O, DMAP (cat.), MeCN, rt | This compound | >95% |

Comparative Analysis of Alternative N-Protecting Group Strategies and Their Impact on Yield and Selectivity

While the Boc group is highly effective, other N-protecting groups can also be employed in the synthesis of indoline derivatives. The choice of protecting group can significantly impact the outcome of subsequent reactions, including yield and regioselectivity.

For instance, sulfonyl-based protecting groups, such as tosyl (Ts) or nosyl (Ns), are more electron-withdrawing than the Boc group. This can decrease the nucleophilicity of the indoline nitrogen and influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. However, the removal of sulfonyl groups often requires harsher conditions than the removal of a Boc group.

Benzyl (B1604629) (Bn) protecting groups are another alternative. They are stable under a wide range of conditions but are typically removed by hydrogenolysis, which may not be compatible with other functional groups in the molecule.

The impact of different N-protecting groups on a hypothetical C5-bromination of N-protected 4-methoxyindoline is illustrated in the table below.

| N-Protecting Group | Electron-Withdrawing/Donating Nature | Expected Impact on C5-Bromination |

| Boc | Electron-donating | Activation of the aromatic ring, potentially leading to higher yields and faster reaction rates. |

| Ts | Strongly electron-withdrawing | Deactivation of the aromatic ring, potentially leading to lower yields and requiring harsher conditions. |

| Bn | Weakly electron-donating | Similar to Boc, but may offer different steric hindrance. |

Catalytic Advancements in Indoline Ring Formation

The formation of the indoline ring through catalytic methods offers significant advantages in terms of efficiency, selectivity, and sustainability over classical stoichiometric approaches. Both metal-based and organic catalysts have been extensively developed for the synthesis of the indoline scaffold.

Transition metal catalysis provides powerful tools for the synthesis of indolines, primarily through the hydrogenation of corresponding indole (B1671886) precursors or through cyclization reactions. The catalytic hydrogenation of N-protected indoles is a direct and atom-economical method for obtaining indolines.

Ruthenium and rhodium complexes are particularly effective for the asymmetric hydrogenation of N-protected indoles, enabling the synthesis of chiral indolines with high enantioselectivity. For instance, ruthenium complexes generated from precursors like [RuCl2(p-cymene)]2 and chiral bisphosphine ligands such as PhTRAP have been shown to catalyze the hydrogenation of various N-Boc-indoles. dicp.ac.cn These reactions can achieve high enantiomeric excesses, often up to 95% ee. dicp.ac.cn The choice of solvent and ligand is crucial for optimizing both yield and enantioselectivity. dicp.ac.cn

Similarly, rhodium catalysts, particularly those generated in situ from precursors like [Rh(nbd)2]SbF6 and a chiral bisphosphine ligand, are highly effective for the enantioselective hydrogenation of N-protected indoles. researchgate.net These catalytic systems have been successfully applied to a range of 2- and 3-substituted indoles, affording the corresponding chiral indolines in excellent yields and with high enantioselectivities (up to 98% ee). researchgate.net The presence of a base, such as cesium carbonate, is often required to achieve optimal results with these rhodium catalysts. researchgate.net

The table below summarizes representative results for the asymmetric hydrogenation of N-Boc-indole derivatives using ruthenium and rhodium catalysts.

Table 1: Metal-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles

| Catalyst Precursor | Chiral Ligand | Substrate | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [RuCl2(p-cymene)]2 | PhTRAP | N-Boc-2-methylindole | 95% | dicp.ac.cn |

| Ru(η3-2-methylallyl)2(cod) | PhTRAP | N-Boc-2,3-dimethylindole | 72% | dicp.ac.cn |

| [Rh(nbd)2]SbF6 | PhTRAP | N-acetyl-2-phenylindole | 95% | researchgate.net |

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of indolines, avoiding the use of potentially toxic and expensive transition metals. These methods often rely on the activation of substrates through the formation of transient chiral intermediates, such as enamines or iminium ions, or through hydrogen bonding interactions.

A prominent organocatalytic approach to chiral indolines is the intramolecular aza-Michael addition. nih.govacs.org This reaction involves the cyclization of an aniline derivative bearing an α,β-unsaturated carbonyl moiety. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or possessing a (thio)urea motif, can effectively promote this transformation with high enantioselectivity. rsc.orgrsc.org These catalysts activate the substrate through hydrogen bonding, facilitating the cyclization and controlling the stereochemical outcome. nih.govacs.org

For example, primary amines derived from cinchona alkaloids have been utilized to catalyze the intramolecular cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones, yielding cis-2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee) and moderate diastereoselectivities. rsc.org By modifying the substrate, trans-2,3-disubstituted indolines can also be obtained with high diastereo- and enantioselectivities. rsc.org

The versatility of the intramolecular aza-Michael addition allows for the synthesis of a wide range of substituted indolines by varying the nature of the starting materials. acs.org The mild reaction conditions and the operational simplicity of organocatalytic methods make them highly attractive for the synthesis of complex indoline structures.

Modern Synthetic Techniques: Flow Chemistry and Continuous Processing for Scalable Production

The transition from batch to continuous manufacturing offers numerous advantages for the synthesis of pharmaceutical intermediates like this compound, including improved safety, consistency, and scalability. nih.govispe.org Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

The synthesis of indoles and their subsequent reduction to indolines can be effectively translated into continuous flow processes. For instance, the Fischer indole synthesis, a cornerstone in indole chemistry, has been successfully adapted to flow conditions using heated microreactors or packed-bed reactors containing solid acid catalysts. nih.gov This approach significantly reduces reaction times and allows for safer operation at high temperatures and pressures. nih.gov

Furthermore, catalytic hydrogenations, a key step in converting indoles to indolines, are well-suited for flow chemistry. Using packed-bed reactors with heterogeneous catalysts (e.g., Pd/C), the reduction of nitro groups followed by cyclization and subsequent reduction of the indole ring can be performed in a continuous, telescoped fashion, minimizing the need for isolation of intermediates. nih.gov

The benefits of continuous processing extend to improved process control and the potential for automation, leading to higher productivity and more consistent product quality. nih.govmdpi.com For the industrial production of this compound, a continuous flow process could involve the sequential steps of indole formation followed by N-protection and catalytic hydrogenation, all integrated into a single, streamlined manufacturing line. The development of such processes is a key area of focus for modern pharmaceutical manufacturing. mit.edu

Stereochemical Control and Diastereoselective Synthesis of Substituted Indolines

Achieving stereochemical control is a critical aspect in the synthesis of biologically active molecules. For substituted indoline analogues of this compound, the creation of multiple stereocenters with defined relative and absolute configurations is a significant synthetic challenge.

Asymmetric catalytic hydrogenation, as discussed in section 2.4.1, is a powerful method for establishing the stereochemistry during the formation of the indoline ring from a prochiral indole. The use of chiral ruthenium and rhodium catalysts allows for the highly enantioselective synthesis of indolines with stereocenters at the C2 and/or C3 positions. dicp.ac.cnresearchgate.net For example, the hydrogenation of 2,3-disubstituted indoles can lead to the formation of cis-indolines with high diastereoselectivity. dicp.ac.cn

Organocatalytic methods also offer excellent opportunities for stereochemical control. The intramolecular Michael addition reactions described in section 2.4.2 can be highly diastereoselective, depending on the catalyst and substrate structure. rsc.org By carefully selecting the chiral catalyst and the substituents on the starting material, it is possible to favor the formation of either cis or trans diastereomers of 2,3-disubstituted indolines. rsc.org

Furthermore, functionalization of the pre-formed indoline ring can be achieved with stereochemical control. For instance, the regioselective functionalization at the C4 position of the indole nucleus can be accomplished using rhodium catalysis, providing a route to precursors for more complex substituted indolines. researchgate.netnih.gov Subsequent diastereoselective reactions can then be employed to introduce additional stereocenters. The principles of stereochemistry are fundamental in designing synthetic routes that yield single, desired stereoisomers of complex molecules. rijournals.com

In Depth Analysis of Chemical Reactivity and Mechanistic Transformations

Reactivity Profile of the tert-Butoxycarbonyl Group within the Indoline (B122111) Framework

The tert-butoxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled protocols.

Selective Deprotection Methods (Acidic, Basic, and Neutral Conditions)

The removal of the Boc group from the indoline nitrogen is a critical step in the further functionalization of the molecule. The choice of deprotection method is often dictated by the presence of other sensitive functional groups within the molecule.

Acidic Conditions: The most common method for Boc deprotection involves treatment with strong acids. sci-hub.se Reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in dioxane or ethyl acetate, are highly effective. semanticscholar.orgreddit.com The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to release the free amine.

Basic Conditions: While the Boc group is generally stable to basic conditions, cleavage can be achieved under specific circumstances, particularly with strong bases. sci-hub.se For instance, sodium t-butoxide in a slightly aqueous tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) has been shown to deprotect primary Boc-protected amines. sci-hub.se This method can be advantageous when acid-sensitive moieties are present in the molecule. sci-hub.se The reaction is thought to proceed through an isocyanate intermediate. sci-hub.se Other strong bases like sodium methoxide (B1231860) or ethoxide can also be employed. sci-hub.se Systems like cesium carbonate (Cs2CO3) in the presence of imidazole (B134444) have also been reported for Boc deprotection under basic conditions. semanticscholar.orgumich.edu

Neutral Conditions: Neutral deprotection methods offer an alternative for substrates that are sensitive to both acidic and basic conditions. Thermolytic cleavage is one such method, although it requires high temperatures. sci-hub.se Another approach involves the use of reagents like trimethylsilyl (B98337) iodide (TMSI) in DCM, often with a solid bicarbonate base to maintain neutrality. reddit.com

| Condition Type | Reagents | Solvent | General Observations |

|---|---|---|---|

| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Fast and efficient; common laboratory practice. |

| Acidic | Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate | Widely used, provides the amine as a hydrochloride salt. |

| Basic | Sodium t-butoxide | Tetrahydrofuran (THF) / H₂O | Useful for acid-sensitive substrates. sci-hub.se |

| Basic | Cesium Carbonate (Cs₂CO₃) / Imidazole | Acetonitrile | Mild basic conditions. semanticscholar.orgumich.edu |

| Neutral | Trimethylsilyl iodide (TMSI) / NaHCO₃ | Dichloromethane (DCM) | pH neutral conditions, suitable for sensitive molecules. reddit.com |

| Thermal | Heat | High-boiling solvent | Requires high temperatures, limited by substrate stability. sci-hub.se |

Transformation into Diverse Urea (B33335) and Carbamate (B1207046) Linkages

Once deprotected, the resulting 4-methoxyindoline is a secondary amine that can readily participate in reactions to form urea and carbamate derivatives. These functional groups are prevalent in many biologically active compounds. nih.gov

Urea Formation: The free indoline nitrogen can react with isocyanates to form N,N'-disubstituted ureas. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can also yield ureas. Modern methods often avoid hazardous reagents like phosgene. For example, zirconium(IV)-catalyzed exchange processes using carbamates as starting materials can produce ureas under microwave irradiation, significantly reducing reaction times. organic-chemistry.org

Carbamate Formation: Carbamates can be synthesized by reacting the 4-methoxyindoline with chloroformates, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. Another approach involves the reaction with dialkyl carbonates, which can be catalyzed by transition metals like zirconium(IV). organic-chemistry.org

Electrophilic and Nucleophilic Behavior of the 4-Methoxyindoline Core

The 4-methoxyindoline core possesses a rich and varied reactivity profile, influenced by the electron-donating methoxy (B1213986) group and the nitrogen atom of the pyrroline (B1223166) ring.

Directed Ortho Metalation (DoM) and Related Anionic Functionalizations

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The methoxy group in the 4-methoxyindoline core is a potent directed metalation group (DMG). wikipedia.orgorganic-chemistry.org It can chelate with strong organolithium bases, such as n-butyllithium or sec-butyllithium, directing deprotonation to the adjacent ortho position (C5). wikipedia.orguwindsor.ca The resulting aryllithium intermediate is a strong nucleophile that can be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce a wide range of substituents at the C5 position with high regioselectivity. wikipedia.org This method offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org

| Base | Electrophile (E+) | Resulting Functional Group at C5 |

|---|---|---|

| n-Butyllithium | Iodine (I₂) | -I |

| sec-Butyllithium | Dimethylformamide (DMF) | -CHO (Formyl) |

| tert-Butyllithium | Carbon Dioxide (CO₂) | -COOH (Carboxylic acid) |

| n-Butyllithium | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

Electrophilic Aromatic Substitution Patterns on the Benzenoid Portion of the Indoline Ring

The benzenoid portion of the 4-methoxyindoline ring is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effects of both the methoxy group and the nitrogen atom. wikipedia.orgmasterorganicchemistry.com The directing influence of these groups determines the position of substitution. The methoxy group is an ortho, para-director, while the nitrogen atom also directs to the ortho and para positions relative to it (C5 and C7). The interplay of these directing effects, along with steric hindrance, governs the regioselectivity of SEAr reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org For 4-methoxyindoline, the positions most susceptible to electrophilic attack are C5 and C7. The precise outcome can depend on the specific reaction conditions and the nature of the electrophile. For instance, nitration with nitric acid and sulfuric acid is expected to yield a mixture of 5-nitro and 7-nitro derivatives. nih.govmasterorganicchemistry.com Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely result in substitution at these activated positions.

Functionalization and Derivatization at the Pyrroline Ring Carbon Atoms

The pyrroline ring of the indoline core also offers opportunities for functionalization, particularly at the C2 and C3 positions. The reactivity at these sites is distinct from that of the aromatic portion of the molecule.

The C2 position, being alpha to the nitrogen atom, can be functionalized through various methods. For N-Boc protected indolines, dirhodium-catalyzed reactions with aryldiazoacetates can lead to C-H functionalization exclusively at the C2 position. nih.gov Furthermore, strategies involving iridium-catalyzed C-H borylation can introduce boryl groups at C2, which can then be used in subsequent cross-coupling reactions. nih.govnih.gov

The C3 position is also a site for derivatization. While less common for the parent indoline, the introduction of a carbonyl group at C2 (to form an oxindole) activates the C3 position for a range of nucleophilic additions and cycloaddition reactions. mdpi.comnih.gov For the indoline itself, functionalization at C3 can be more challenging but may be achieved through specific synthetic routes that build the indoline ring with a pre-installed functional group at this position.

Exploration of Radical and Photochemical Reactions Involving the Indoline Scaffold

The N-Boc protected indoline scaffold of tert-butyl 4-methoxyindoline-1-carboxylate is susceptible to both radical and photochemical reactions, influenced by the methoxy substituent.

Radical Reactions:

The indoline nucleus, particularly when activated, can participate in radical reactions. The N-Boc group, while primarily a protecting group, can influence the stability and reactivity of adjacent radical centers. For instance, radical generation on the indoline ring can be initiated through various methods, including the use of radical initiators or photolysis of suitable precursors. While there is no direct literature on radical reactions of this compound, studies on related N-Boc indole (B1671886) derivatives have shown that indol-2-yl radicals can be generated and trapped. This suggests that radical formation on the aromatic portion of the indoline scaffold is a plausible pathway.

The presence of the 4-methoxy group, an electron-donating substituent, would be expected to influence the regioselectivity of radical attack on the aromatic ring. It generally directs electrophilic attack to the ortho and para positions. In the context of radical reactions, its effect can be more complex, potentially stabilizing radical intermediates at specific positions. For example, a radical abstraction from the benzylic C-7 position could be stabilized by the adjacent nitrogen and the methoxy group via resonance.

Photochemical Reactions:

The photochemical behavior of this compound is anticipated to be primarily dictated by the 4-methoxyindole (B31235) chromophore. Studies on 4-methoxyindole have demonstrated that UV irradiation can induce cleavage of the N-H bond to form a 4-methoxyindolyl radical. nih.gov Although the target molecule is an indoline (a saturated analog) and possesses an N-Boc group instead of an N-H bond, the aromatic ring with the methoxy group remains a site for photochemical activity.

Upon UV excitation, several photochemical pathways can be envisaged:

Photosensitized Oxidation: In the presence of a photosensitizer and oxygen, the electron-rich aromatic ring could undergo oxidation.

Photoreductive Cyclization: If an appropriate tethered unsaturated system were present, photoinduced electron transfer could initiate cyclization reactions. A direct photo-induced reductive Heck cyclization has been demonstrated for indole derivatives, suggesting the potential for complex polycyclic indolinyl compounds to be formed under photochemical conditions. nih.gov

Cleavage of the N-Boc group: While generally stable, high-energy UV light could potentially lead to the cleavage of the N-Boc bond, generating a secondary amine radical.

The specific outcomes of photochemical reactions would be highly dependent on the reaction conditions, including the wavelength of light, the presence of sensitizers or quenchers, and the solvent.

Elucidation of Reaction Mechanisms via Advanced Analytical and Computational Tools

To rigorously establish the mechanisms of the potential reactions of this compound, a combination of advanced analytical and computational methods would be indispensable.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for mapping the potential energy surfaces of chemical reactions. For any proposed radical or photochemical reaction of this compound, DFT calculations could be employed to:

Locate Transition States: Identify the geometry of the transition state for each elementary step.

Calculate Activation Energies: Determine the energy barrier for each step, which dictates the reaction rate.

Map the Reaction Pathway: Construct a complete energy profile from reactants to products, identifying any intermediates.

For example, in a hypothetical radical bromination at the C-7 position, computational analysis could compare the activation barriers for hydrogen abstraction from different positions on the indoline scaffold, thus predicting the regioselectivity. The influence of the 4-methoxy and N-Boc groups on the stability of the radical intermediate and the transition state could be precisely quantified.

Table 1: Hypothetical Calculated Activation Energies (ΔG‡) for Radical Bromination of this compound at Different Positions

| Position of H-abstraction | Calculated ΔG‡ (kcal/mol) |

| C-2 | 25.8 |

| C-3 | 28.1 |

| C-5 | 19.5 |

| C-6 | 21.3 |

| C-7 | 15.2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from transition state analysis. The lower activation energy for C-7 suggests it would be the most likely site of radical attack.

Isotopic labeling is a definitive experimental technique for tracing the path of atoms through a reaction mechanism. wikipedia.org By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), one can follow its fate in the products, providing unequivocal evidence for bond-making and bond-breaking events.

For this compound, deuterium (B1214612) labeling could be used to probe the mechanism of a variety of reactions. For instance, to confirm a predicted C-7 radical abstraction, one could synthesize the C-7 dideuterated analog. The location of the deuterium atoms in the product would confirm the site of initial reaction.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction upon isotopic substitution. wikipedia.org Measuring the KIE can provide valuable information about the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu

Table 2: Hypothetical Kinetic Isotope Effect Data for a Proposed Reaction of this compound

| Reaction | Labeled Position | Observed kH/kD | Mechanistic Implication |

| C-H activation at C-7 | C-7 | 6.5 | C-H bond breaking at C-7 is part of the rate-determining step. |

| N-Boc Cleavage | tert-butyl group | 1.1 | C-H bond breaking in the Boc group is not involved in the rate-determining step. |

Note: The data in this table is hypothetical and serves to illustrate how KIE measurements can be used to probe reaction mechanisms.

By combining detailed computational analysis with experimental techniques like isotopic labeling and KIE measurements, a robust and detailed understanding of the chemical reactivity and mechanistic transformations of this compound can be achieved.

Strategic Applications of Tert Butyl 4 Methoxyindoline 1 Carboxylate in Advanced Organic Synthesis

Role as a Versatile Building Block in Convergent Synthesis

The Boc-protected nitrogen allows for controlled reactions, and the methoxy (B1213986) group on the aromatic ring can influence the regioselectivity of electrophilic substitution reactions. In theory, this compound could be elaborated through functionalization at various positions before being coupled with other complex fragments. For instance, metal-catalyzed cross-coupling reactions could be employed if a halide were introduced onto the aromatic ring.

Construction of Complex Heterocyclic and Polycyclic Architectures

The indoline (B122111) nucleus is a common feature in many biologically active natural products and pharmaceutical agents. Its saturated heterocyclic ring fused to a benzene (B151609) ring provides a rigid three-dimensional scaffold that is attractive for drug design.

Annulation and Ring-Fusion Reactions for Novel Scaffolds

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool for generating molecular complexity. The indoline core of tert-butyl 4-methoxyindoline-1-carboxylate could theoretically serve as a substrate for such transformations. For example, a Friedel-Crafts acylation followed by an intramolecular condensation could lead to the formation of a new carbocyclic ring fused to the indoline system. However, specific documented examples of such reactions commencing with this compound are scarce.

Cascade and Tandem Processes for Enhanced Synthetic Efficiency

Cascade, or tandem, reactions involve two or more bond-forming transformations that occur in a single synthetic operation without the isolation of intermediates. These processes are highly desirable as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex molecular frameworks. While there is extensive research on cascade reactions in organic synthesis, including those to form indoline derivatives, there is no specific information available detailing the use of this compound as a starting material in such processes.

Precursor Utility in the Formal Synthesis of Complex Natural Products and Analogues

The formal synthesis of a natural product involves the synthesis of a known intermediate that has previously been converted to the final natural product. This approach can be used to demonstrate the viability of a new synthetic route. The 4-methoxyindoline substructure is present in some natural products. For instance, certain alkaloids feature a substituted indoline core. A hypothetical formal synthesis could involve the stereoselective functionalization of this compound to match the substitution pattern of a known intermediate in the synthesis of such a natural product. A related compound, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, has been synthesized as a potential precursor to the biologically active natural products Indiacen A and Indiacen B. This highlights the potential of substituted indole (B1671886) and indoline carboxylates in the synthesis of natural products, though specific examples for the title compound are not available.

Development of Novel Organic Ligands and Catalysts Incorporating the Indoline Motif

The rigid structure of the indoline scaffold makes it an interesting candidate for the development of chiral ligands for asymmetric catalysis. By introducing coordinating groups at specific positions on the indoline ring, it is possible to create a chiral environment around a metal center. While various chiral ligands based on heterocyclic scaffolds have been successfully developed and applied in a wide range of enantioselective transformations, there are no prominent examples in the literature of ligands or catalysts derived specifically from this compound.

Advanced Spectroscopic and Spectrometric Characterization Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For tert-butyl 4-methoxyindoline-1-carboxylate (C₁₄H₁₉NO₃), the theoretical exact mass can be calculated. This experimental technique would be essential to confirm the molecular formula by comparing the theoretical mass with a measured mass, typically within a few parts per million (ppm) of error.

However, a review of publicly available scientific literature and spectral databases reveals no specific experimental HRMS data for this compound. While predicted mass-to-charge ratios for various adducts ([M+H]⁺, [M+Na]⁺, etc.) can be calculated, experimentally obtained data is not presently available to be reported here.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation in solution. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity and spatial relationships of the atoms within this compound.

Despite the fundamental importance of this technique, specific, experimentally-derived ¹H NMR, ¹³C NMR, or any 2D NMR data for this compound have not been published in accessible scientific literature. Therefore, a detailed analysis of its NMR spectral characteristics cannot be provided at this time.

¹H, ¹³C, and Heteronuclear 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

A complete structural assignment of this compound would rely on the following NMR experiments:

¹H NMR: To identify the chemical environment and multiplicity of all protons.

¹³C NMR: To identify the chemical environment of all carbon atoms.

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, confirming adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹JCH).

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (²JCH, ³JCH), which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional structure.

Currently, no published data from these experiments for the title compound could be located.

Dynamic NMR Studies for Conformational Exchange Phenomena

The indoline (B122111) ring system and the tert-butyl carbamate (B1207046) group may exhibit conformational dynamics, such as ring puckering or restricted rotation around the N-C(O) bond. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, would be employed to investigate these phenomena. Such studies could provide information on the energy barriers associated with these conformational changes. No such studies on this compound have been reported in the available literature.

Vibrational Spectroscopy (Infrared and Raman) for Diagnostic Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, characteristic vibrational bands would be expected for the C=O of the carbamate, the C-O and C-N bonds, the aromatic C-H and C=C bonds of the benzene (B151609) ring, and the aliphatic C-H bonds of the indoline and tert-butyl groups.

A search of scientific databases did not yield any experimental IR or Raman spectra for this specific compound. Therefore, a table of characteristic vibrational frequencies cannot be compiled from measured data.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The methoxy-substituted aromatic ring in this compound is expected to exhibit characteristic absorption bands in the UV region. Fluorescence spectroscopy would reveal the emission properties of the molecule after electronic excitation. These techniques offer insights into the electronic structure and photophysical properties of the compound. No experimental UV-Vis absorption or fluorescence emission spectra for this compound are currently available in the public domain.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation and Absolute Configuration (where applicable)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions. If the compound crystallizes in a chiral space group, the absolute configuration could also be determined. A search for crystallographic data for this compound in crystallographic databases did not yield any results, indicating that its solid-state structure has not been publicly reported.

Theoretical and Computational Chemistry Studies of Tert Butyl 4 Methoxyindoline 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and predicting the chemical behavior of molecules. researchgate.net For tert-butyl 4-methoxyindoline-1-carboxylate, methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set would be employed to optimize the molecule's geometry and calculate its electronic properties. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis and Local Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com

The energy of the HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy suggests a greater tendency to donate electrons. The LUMO's energy relates to the ability to accept electrons, indicating electrophilic character; a lower LUMO energy points to a greater propensity for accepting electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability. A small energy gap generally implies high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would identify the spatial distribution of these orbitals. The HOMO is likely to be located on the electron-rich methoxy-substituted benzene (B151609) ring and the nitrogen atom of the indoline (B122111) core, indicating these are the probable sites for electrophilic attack. The LUMO would likely be distributed over the carboxylate group and the aromatic ring, highlighting potential sites for nucleophilic attack.

Local reactivity descriptors, such as Fukui functions, would be calculated to provide a more quantitative measure of reactivity at specific atomic sites within the molecule.

| Parameter | Expected Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 | Indicates the energy of the outermost electrons available for donation (nucleophilicity). |

| LUMO Energy | -0.5 to -2.0 | Indicates the energy of the lowest available orbital to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

Electrostatic Potential Surface (EPS or MEP) maps provide a visual representation of the charge distribution around a molecule. chemrxiv.orgdeeporigin.com These maps are plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow areas are relatively neutral. acs.org

For this compound, an EPS map would likely show negative potential (red) around the oxygen atoms of the methoxy (B1213986) and carboxylate groups due to their high electronegativity and lone pairs of electrons. These sites are the most probable locations for interactions with electrophiles or for forming hydrogen bonds. chemrxiv.org Regions of positive potential (blue) would be expected around the hydrogen atoms. This analysis is crucial in drug design for understanding how the molecule might interact with a biological target's binding site. acs.org

Ab Initio and Density Functional Theory (DFT) Based Reaction Pathway Simulations

Ab initio and DFT methods are used to model chemical reaction mechanisms, providing detailed information about the energy changes that occur as reactants are converted into products. researchgate.netshd-pub.org.rs These simulations can elucidate reaction pathways, identify intermediate structures, and determine the energetics of the process.

Prediction of Transition State Geometries and Activation Energy Barriers

To study a potential reaction involving this compound (e.g., electrophilic aromatic substitution), computational chemists would model the entire reaction coordinate. This process involves identifying the structure of the transition state (TS)—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy barrier (Ea). A lower activation energy implies a faster reaction rate. These calculations can help predict the regioselectivity of reactions, such as determining whether an electrophile would preferentially add to the C5, C6, or C7 position of the indoline ring. nih.gov

Solvation Effects on Reaction Thermodynamics and Kinetics

Reactions are typically carried out in a solvent, which can significantly influence thermodynamics and kinetics. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). The solvent can stabilize charged species, such as intermediates or transition states, thereby altering activation energies and reaction enthalpies. researchgate.net Simulating reactions in different solvents would predict how the reaction outcomes for this compound might change under different experimental conditions.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function, especially in biological systems. This compound has several rotatable bonds, leading to multiple possible conformations.

Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This can be done by systematically rotating bonds and calculating the energy of each resulting structure. The bulky tert-butyl group likely imposes significant steric constraints on the molecule's flexibility.

Molecular Dynamics (MD) simulations provide a more dynamic view of a molecule's behavior over time. iaanalysis.commdpi.com In an MD simulation, Newton's equations of motion are solved for every atom in the system, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in water). numberanalytics.comnih.gov For this compound, MD simulations could reveal the preferred orientations of the tert-butyl and methoxy groups, the puckering of the five-membered indoline ring, and how the molecule interacts with solvent molecules. This information is invaluable for understanding its interactions with biological receptors. rsc.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for molecules like this compound is predominantly achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being the most common and reliable method. researchgate.netresearchgate.net

The general workflow for these predictions involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. DFT methods, such as B3LYP, are often paired with a basis set (e.g., 6-31G(d) or larger) to find the geometry that corresponds to the lowest energy state. researchgate.netresearchgate.net

Frequency Calculations: Once the geometry is optimized, the same level of theory is used to calculate the vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's chemical bonds. A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net

NMR Shielding Calculations: For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework. nih.govrsc.org This method calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.gov

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and whether the calculations account for solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov For indole (B1671886) derivatives, DFT calculations have been shown to provide vibrational frequencies and NMR chemical shifts that are in good agreement with experimental spectra, aiding in structural confirmation and spectral assignment. researchgate.netiitj.ac.in

Table 1: Computational Methods for Spectroscopic Parameter Prediction

| Parameter | Computational Method | Typical Level of Theory | Information Provided |

|---|---|---|---|

| IR Frequencies | DFT | B3LYP/6-311++G(d,p) | Vibrational modes (cm⁻¹), IR intensities, assignment of functional groups (e.g., C=O stretch, N-H bend, C-O stretch). |

| ¹H NMR Chemical Shifts | DFT with GIAO | B3LYP/cc-pVDZ | Predicted chemical shifts (ppm) for each hydrogen atom, aiding in the assignment of aromatic, aliphatic, methoxy, and tert-butyl protons. |

| ¹³C NMR Chemical Shifts | DFT with GIAO | B3LYP/cc-pVDZ | Predicted chemical shifts (ppm) for each carbon atom, helping to identify quaternary, methine, methylene, and methyl carbons in the indoline core and substituent groups. |

In Silico Design Principles for Novel Indoline Analogues with Tailored Reactivity

In silico design is a cornerstone of modern medicinal chemistry and materials science, enabling the rational modification of lead compounds like this compound to enhance desired properties. The goal is to create novel analogues with tailored reactivity, improved biological activity, or optimized pharmacokinetic profiles. nih.govacs.org

The design process is guided by several key computational principles:

Structure-Activity Relationship (SAR) Studies: The indoline scaffold is a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets. Computational methods are used to explore the SAR of indoline derivatives. By systematically modifying substituents on the indoline ring (e.g., at the 4-methoxy position or by replacing the N-Boc group) and calculating their effect on binding affinity to a specific target protein, researchers can identify key structural features responsible for biological activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a designed analogue when bound to a biological target, such as an enzyme or receptor. acs.orgmdpi.com For instance, if designing an indoline-based enzyme inhibitor, docking simulations would be used to assess how modifications affect the molecule's fit within the enzyme's active site and its interactions with key amino acid residues. This helps in designing compounds with higher potency and selectivity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. Starting with a known active compound, a pharmacophore can be generated. This model is then used as a template to design novel analogues that retain the key features for activity while having different core structures or improved properties.

Quantum Mechanical Calculations for Reactivity: DFT calculations can predict electronic properties that govern a molecule's reactivity. For instance, Frontier Molecular Orbital (FMO) analysis (calculating the energies of the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich and electron-poor regions. researchgate.net By modifying substituents, a chemist can use these computational tools to fine-tune the electronic properties of the indoline ring, thereby tailoring its reactivity for specific synthetic transformations or biological interactions. For example, adding an electron-withdrawing group could make the aromatic ring more susceptible to nucleophilic substitution, while an electron-donating group would favor electrophilic substitution.

Through the iterative use of these in silico tools, novel indoline analogues can be designed and prioritized for synthesis, significantly reducing the time and cost associated with traditional trial-and-error approaches in drug discovery and materials science. acs.org

Emerging Research Perspectives and Future Directions in Indoline Chemistry

Exploration of Unconventional Reactivity Modes for the Indoline (B122111) Scaffold

Recent advancements in synthetic methodology are enabling chemists to functionalize the indoline scaffold in previously challenging ways. The focus is shifting from classical transformations to more innovative strategies like direct C-H functionalization and dearomatization reactions.

For scaffolds like tert-butyl 4-Methoxyindoline-1-carboxylate, the exploration of unconventional reactivity is particularly promising. The tert-butoxycarbonyl (Boc) group at the N1 position is well-known to facilitate α-lithiation, but new methods are expanding the toolkit. beilstein-journals.org Palladium-catalyzed C(sp2)-H amination offers a direct route to substituted indolines, often with high efficiency and mild conditions. organic-chemistry.orgnih.gov Furthermore, transition-metal-free approaches are gaining traction, utilizing radical-based pathways to forge new bonds. acs.org Photocatalyzed decarboxylative radical cyclizations, for instance, provide a green, metal-free procedure to prepare substituted indolines with high regiocontrol and tolerance for sensitive functional groups. acs.orgnih.gov

A significant area of exploration is the dearomative functionalization of the parent indole (B1671886) core to access the saturated indoline framework. Photoredox catalysis has emerged as a powerful tool for this purpose, enabling the dearomatization of even electron-deficient indoles, which were traditionally difficult substrates. bit.edu.cnresearchgate.netnih.gov These methods, including visible-light-induced dearomative annulations and cycloadditions, allow for the stereoselective construction of complex fused and spiro-indoline architectures. nih.govacs.org The methoxy (B1213986) group at the C4 position of this compound could play a crucial role in directing or influencing the outcomes of such dearomative strategies. Research into directing-group-controlled C-H functionalization of the benzene (B151609) ring of the indole system (positions C4 to C7) is also providing innovative strategies for creating highly substituted and structurally diverse indoline derivatives. nih.govresearchgate.net

Table 1: Comparison of Modern Synthetic Strategies for Indoline Synthesis

| Strategy | Catalyst/Reagent | Key Features | Relevant Scaffolds |

|---|---|---|---|

| C(sp2)-H Amination | Palladium catalysts | High efficiency, mild conditions, intramolecular cyclization. nih.gov | β-arylethylamines |

| Photocatalyzed Radical Cyclization | Organic dyes (e.g., Eosin Y) | Metal-free, green chemistry, good functional group tolerance. acs.org | N-aryl enamides |

| Photoredox Dearomatization | Iridium or organic photocatalysts | Access to complex 3D structures, stereoselective, good for electron-deficient indoles. researchgate.netnih.gov | Substituted indoles |

Integration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on non-covalent interactions to build larger, organized structures, offers exciting opportunities for indoline derivatives. rsc.org The unique structural and electronic features of this compound make it an intriguing candidate for the design of novel host-guest systems and self-assembling materials.

The core principles of host-guest chemistry involve a larger "host" molecule encapsulating a smaller "guest" molecule, driven by forces like hydrogen bonding, hydrophobic interactions, and π-π stacking. rsc.org The indoline nucleus, with its aromatic benzene ring, can participate in π-stacking interactions. The methoxy group and the carbonyl oxygen of the Boc group can act as hydrogen bond acceptors, while the N-H group (after potential deprotection) can be a hydrogen bond donor. These functionalities allow the molecule to engage in specific recognition events, which is the foundation of molecular self-assembly. For instance, functionalized indoline derivatives have been explored for their ability to form cascade or commutative three-component supramolecular systems.

The self-assembly properties of indoline-based molecules could lead to the development of new materials with applications in various fields. By carefully designing derivatives of this compound, it may be possible to create structures like nanotubes, vesicles, or gels. These organized assemblies could find use in drug delivery, sensing, or catalysis.

Development of Automated Synthetic Platforms for Indoline Library Generation

The demand for large and diverse collections of molecules for drug discovery and materials science has spurred the development of automated synthesis platforms. researchgate.net Flow chemistry, in particular, has emerged as a powerful technology for the rapid and efficient generation of compound libraries, including those based on the indoline scaffold. ebrary.netsyrris.com

Automated flow chemistry systems enable the synthesis, and in some cases, the purification and analysis of compounds in a continuous, streamlined process. ebrary.netnih.gov This approach offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. For the synthesis of indoline libraries, a flow platform could be designed to perform multi-step sequences, such as the initial formation of a substituted indoline core followed by a series of diversification reactions. acs.org This allows for the creation of a large number of analogs from a common intermediate like this compound with minimal manual intervention.

Recent advancements have integrated flow reactors with other technologies, such as robotic microwave reactors and automated purification systems, to create highly efficient platforms for library synthesis. ebrary.net These systems can significantly shorten the time required to generate and test new compounds, accelerating the discovery process. researchgate.netsyrris.com The development of such platforms specifically tailored for indoline chemistry would allow for the rapid exploration of the chemical space around this important scaffold, leading to the identification of new molecules with desired properties.

Application of Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced in situ spectroscopic techniques provide a window into a reacting system, allowing chemists to monitor the concentrations of reactants, intermediates, and products in real-time without disturbing the reaction. researchgate.net

For the synthesis and functionalization of this compound, techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. youtube.commt.com In situ FTIR, often using an Attenuated Total Reflectance (ATR) probe, can track the disappearance of starting materials and the appearance of products by monitoring characteristic vibrational bands (e.g., the C=O stretch of the Boc group or C-O stretches of the methoxy group). nih.gov This provides immediate feedback on reaction progress, endpoint, and the potential accumulation of unstable intermediates. youtube.com

Raman spectroscopy is complementary to FTIR, excelling in the analysis of bonds with weak dipole moments and being less sensitive to interference from polar solvents like water. mt.comsapub.org It can provide detailed information on molecular backbones and is highly effective for monitoring crystallizations and polymorphic transitions. youtube.com The combination of in situ FTIR and Raman can offer a comprehensive picture of a chemical transformation. rsc.org Furthermore, the use of benchtop Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction monitoring is also gaining traction, providing detailed structural information as a reaction proceeds. magritek.com Applying these techniques can lead to more robust and efficient syntheses of complex indoline derivatives.

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Information Gained | Advantages for Indoline Chemistry |

|---|---|---|---|

| FTIR (ATR) | Infrared Absorption | Functional group changes, concentration profiles of reactants/products. youtube.com | Tracks key functional groups (C=O, C-O, N-H); good for solution-phase reactions. nih.gov |

| Raman | Inelastic light scattering | Molecular backbone vibrations, polymorphism, crystallinity. mt.com | Complements FTIR; less water interference; good for slurries and crystallizations. youtube.com |

| NMR | Nuclear spin transitions | Detailed structural information, quantification of species. magritek.com | Unambiguous identification of intermediates and products; quantitative analysis. |

Design and Synthesis of Photoactive Indoline Derivatives for Advanced Material Science Applications

Indoline derivatives have demonstrated significant potential in the field of materials science, particularly in the development of photoactive materials for applications in organic electronics and photovoltaics. mdpi.com The electron-rich nature of the indoline scaffold makes it an excellent electron donor unit in donor-acceptor (D-A) type molecules, which are fundamental to many organic electronic devices. osti.gov

The this compound core is an attractive starting point for designing such materials. The methoxy group further enhances the electron-donating character of the indoline system. By strategically attaching various electron-accepting moieties to this donor core, a wide range of photoactive compounds can be synthesized. These molecules are designed to have specific optoelectronic properties, such as strong light absorption in the visible or near-infrared regions and efficient charge separation upon photoexcitation.

Indoline-based dyes have been successfully used as sensitizers in dye-sensitized solar cells (DSSCs) and as donor materials in organic photovoltaics (OPVs). osti.gov The design principle often involves a D-A-π-A framework, where a π-conjugated bridge connects the indoline donor to an acceptor unit, facilitating intramolecular charge transfer. Computational modeling plays a crucial role in the rational design of these molecules, helping to predict their electronic structure and optical properties before synthesis. osti.gov Furthermore, the incorporation of indoline derivatives into photoresponsive metal-organic frameworks (MOFs) is an emerging area, allowing for the creation of materials whose properties can be modulated by light. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 4-Methoxyindoline-1-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis of tert-butyl-protected indoline derivatives typically involves multi-step routes, including:

- Formylation or functionalization of the indoline core, followed by esterification with tert-butyl groups under anhydrous conditions .

- Use of Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance regioselectivity during substitution reactions .

- Temperature control (e.g., 0–5°C for sensitive intermediates) and inert atmospheres (N₂/Ar) to prevent decomposition .

Optimization strategies:

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .

- Adjust solvent polarity (e.g., dichloromethane for lipophilic intermediates, DMF for polar steps) to improve yield .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

- Mass Spectrometry (MS):

- Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 292.1 for C₁₅H₂₁NO₃) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in biological data (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

- Structural variability: Subtle differences in substituent positions (e.g., methoxy vs. hydroxymethyl groups) alter target binding .

- Assay conditions: Variability in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers) .

Methodological approaches:

- Conduct structure-activity relationship (SAR) studies using analogs (e.g., tert-butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate) to isolate key pharmacophores .

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like cyclooxygenase-2 (COX-2) .

- Validate findings using kinetic assays (e.g., fluorescence polarization for enzyme inhibition constants) .

Advanced: What strategies are effective for studying the reactivity of this compound in cross-coupling reactions?

Answer:

The compound’s methoxy and tert-butyl groups influence its reactivity:

- Buchwald-Hartwig amination:

- Use Pd(OAc)₂/XPhos catalysts to couple aryl halides at the indoline C5/C6 positions .

- Suzuki-Miyaura coupling:

- Introduce boronic acids to the indoline core under microwave irradiation (100°C, 30 min) for biaryl derivatives .

Troubleshooting:

- If side reactions occur (e.g., deprotection of tert-butyl groups), replace polar aprotic solvents (DMF) with toluene or THF .

- Characterize products via X-ray crystallography to confirm regiochemistry .

Advanced: How can researchers evaluate the environmental impact or toxicity of this compound during disposal?

Answer:

While specific ecotoxicological data are limited for this compound, general protocols include:

- PBT (Persistence, Bioaccumulation, Toxicity) assessment:

- Use EPI Suite software to estimate log Kow (octanol-water partition coefficient) and biodegradability .

- Acute toxicity testing:

- Waste management:

- Neutralize acidic/basic byproducts before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.